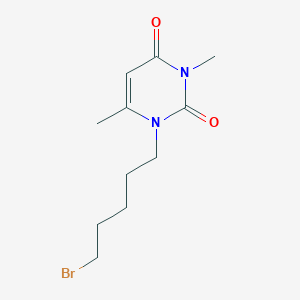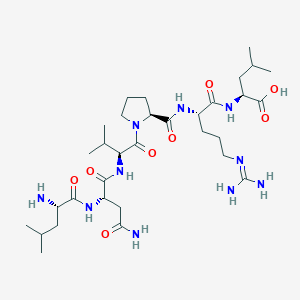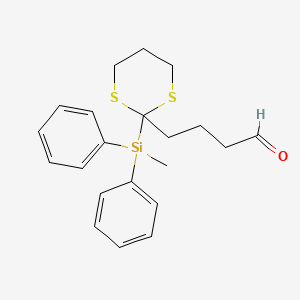
2,2'-Sulfonylbis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis(4,6-dimethylphenol) is an organic compound with the molecular formula C16H18O4S. It is a sulfone derivative of dimethylphenol, characterized by the presence of two phenolic groups connected by a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2,2’-Sulfonylbis(4,6-dimethylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Utilized in the production of high-performance plastics and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Sulfonylbis(2,6-dimethylphenol)
- 4,4’-Sulfonylbis(2-methylphenol)
- Bis(4-hydroxy-3,5-dimethylphenyl)sulfone
Uniqueness
2,2’-Sulfonylbis(4,6-dimethylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and better solubility in organic solvents compared to its analogs .
Eigenschaften
| 161577-12-4 | |
Molekularformel |
C16H18O4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 |
InChI-Schlüssel |
IZRCXSUHYCOARP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/no-structure.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)





